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Introduction

UTX-143 is a novel and selective small molecule inhibitor of the sodium-hydrogen exchanger
isoform 5 (NHES).[1] NHEs are integral membrane proteins that regulate intracellular pH (pHi)
by exchanging extracellular Na+ for intracellular H+.[1] In many cancer types, including
colorectal adenocarcinoma, the tumor microenvironment is acidic, while the cancer cells
themselves maintain an alkaline intracellular pH. This reversed pH gradient is crucial for
promoting tumor proliferation, invasion, and resistance to apoptosis.[1] NHES5, in particular, has
been implicated in driving tumor growth and invasion through its influence on growth factor
signaling pathways such as MET and EGFR. UTX-143, by selectively inhibiting NHES5, is
designed to disrupt this pH balance, leading to intracellular acidification and subsequent
suppression of cancer cell growth and motility.[1]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more
physiologically relevant system for studying cancer biology and drug efficacy compared to
traditional 2D cell cultures. These models better recapitulate the complex cell-cell and cell-
matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors. This
application note provides detailed protocols for utilizing UTX-143 in 3D colorectal cancer cell
culture models to assess its anti-cancer properties.
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Caption: Putative signaling pathway of UTX-143 action.

Experimental Protocols
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Protocol 1: Generation of Colorectal Cancer Spheroids
using the Liquid Overlay Technique

This protocol describes the formation of 3D tumor spheroids from colorectal cancer cell lines
using the liquid overlay technique, which is reproducible and suitable for high-throughput
screening.

Materials:
e Colorectal cancer cell lines (e.g., HCT116, HT-29)

o Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29)
supplemented with 10% FBS and 1% Penicillin-Streptomycin

o Phosphate-Buffered Saline (PBS), sterile

e Trypsin-EDTA (0.25%)

e Agarose (sterile, 1.5% in serum-free medium)
o 96-well flat-bottom cell culture plates
Procedure:

» Prepare Agarose-Coated Plates:

o

Melt 1.5% agarose solution and cool to approximately 40°C.

o

Add 50 pL of the agarose solution to each well of a 96-well flat-bottom plate.

Ensure the entire bottom of the well is covered.

[¢]

Allow the agarose to solidify at room temperature for at least 30 minutes in a sterile hood.

[e]

o Cell Preparation:

o Culture colorectal cancer cells to 70-80% confluency in a T-75 flask.
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o Wash the cells with PBS and detach them using Trypsin-EDTA.

o Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g
for 5 minutes.

o Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a
hemocytometer).

e Spheroid Formation:
o Adjust the cell concentration to 2.5 x 10°4 cells/mL.

o Add 200 pL of the cell suspension to each agarose-coated well (resulting in 5,000 cells per
well).

o Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
o Incubate the plate at 37°C in a 5% CO2 humidified incubator.

o Spheroids will typically form within 48-72 hours. Monitor spheroid formation and
morphology daily using an inverted microscope.

Experimental Workflow for UTX-143 Efficacy Testing
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Caption: General workflow for testing UTX-143 in 3D spheroids.

Protocol 2: Cell Viability Assay in 3D Spheroids

This protocol uses a luminescence-based assay to determine the number of viable cells in 3D
spheroids following treatment with UTX-143.

Materials:
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» Colorectal cancer spheroids in 96-well plates (from Protocol 1)
o UTX-143 stock solution (e.g., in DMSO)

o Complete cell culture medium

o CellTiter-Glo® 3D Cell Viability Assay kit (Promega)

e Luminometer-compatible 96-well white-walled plates
Procedure:

e UTX-143 Treatment:

o Prepare a serial dilution of UTX-143 in complete medium. A suggested concentration
range is 0.1 uM to 100 puM. Include a vehicle control (DMSO).

o After 72 hours of spheroid formation, carefully remove 100 pL of medium from each well
and add 100 pL of the UTX-143 dilutions or vehicle control.

o Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
e Assay Procedure:
o Transfer the spheroids and medium to a 96-well white-walled plate.

o Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for 30
minutes.

o Add 100 puL of CellTiter-Glo® 3D Reagent to each well.
o Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

o Incubate at room temperature for an additional 25 minutes to stabilize the luminescent
signal.

o Measure the luminescence using a plate reader.

e Data Analysis:
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o Calculate the percentage of cell viability relative to the vehicle control.

o Plot the dose-response curve and determine the IC50 value of UTX-143.

Protocol 3: Apoptosis Assay in 3D Spheroids

This protocol measures caspase-3 and -7 activity to quantify apoptosis in 3D spheroids treated
with UTX-143.

Materials:

Colorectal cancer spheroids in 96-well plates (from Protocol 1)

UTX-143 stock solution

Complete cell culture medium

Caspase-Glo® 3/7 Assay System (Promega)

Luminometer-compatible 96-well white-walled plates
Procedure:
e UTX-143 Treatment:

o Treat spheroids with UTX-143 at a concentration around the determined IC50 value and a
higher concentration (e.g., 1x and 5x IC50) for 48 hours. Include a vehicle control.

e Assay Procedure:

[¢]

Transfer the spheroids and medium to a 96-well white-walled plate.

[¢]

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

[e]

Add 100 pL of Caspase-Glo® 3/7 Reagent to each well.

Mix the contents on an orbital shaker for 30 seconds.

o

[¢]

Incubate at room temperature for 1 to 2 hours.
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o Measure the luminescence using a plate reader.

o Data Analysis:

o Calculate the fold change in caspase activity relative to the vehicle control.

Protocol 4: 3D Spheroid Invasion Assay

This protocol assesses the effect of UTX-143 on the invasive potential of colorectal cancer
spheroids embedded in an extracellular matrix.

Materials:

Pre-formed colorectal cancer spheroids (from Protocol 1)

UTX-143 stock solution

Serum-free cell culture medium

Matrigel® or other basement membrane extract, growth factor reduced

Ice-cold pipette tips and plates

Inverted microscope with imaging capabilities

Procedure:

e Embedding Spheroids:

o

Thaw Matrigel® on ice overnight.

[¢]

Cool a 96-well plate on ice.

[¢]

Carefully transfer one spheroid with a minimal amount of medium (approx. 10 pL) to the
center of each pre-chilled well.

[e]

Add 40 pL of ice-cold Matrigel® to each well containing a spheroid.

[e]

Incubate the plate at 37°C for 30 minutes to allow the Matrigel® to solidify.
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e UTX-143 Treatment and Invasion Monitoring:

o

Prepare UTX-143 dilutions in serum-free medium.

Gently add 150 pL of the UTX-143 dilutions or vehicle control on top of the Matrigel®.

[¢]

o

Incubate the plate at 37°C in a 5% CO2 incubator.

[e]

Capture images of the spheroids at time 0 and every 24 hours for up to 72-96 hours.
e Data Analysis:

o Measure the total area of the spheroid and the area of invasion (the area covered by cells
that have migrated out of the spheroid) at each time point using image analysis software
(e.g., ImageJ).

o Calculate the fold change in invasion area for each treatment group relative to the vehicle
control.

Data Presentation

Table 1: Effect of UTX-143 on the Viability of Colorectal Cancer Spheroids
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UTX-143 Concentration

Cell Line % Viability (Mean * SD)
(uM)
HCT116 Vehicle Control (0.1% DMSO) 100+ 5.2
1 92.1+4.8
10 54.3+6.1
50 21.7+3.9
100 89+25
HT-29 Vehicle Control (0.1% DMSO) 100+ 6.5
1 95.3+5.9
10 68.2+7.3
50 35.1+4.6
100 154+3.1
IC50 Values:

e HCT116: ~12.5 uM

e HT-29: ~28.7 uM

Table 2: Induction of Apoptosis by UTX-143 in Colorectal Cancer Spheroids
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Fold Change in Caspase-

Cell Line UTX-143 Treatment o
3/7 Activity (Mean * SD)
HCT116 Vehicle Control 1.0x£0.15
12.5 pM (IC50) 3.8+0.4
62.5 pM (5x IC50) 7.2+0.8
HT-29 Vehicle Control 1.0x0.21
28.7 UM (IC50) 29+0.3
143.5 pM (5x 1C50) 5.6 + 0.6

Table 3: Inhibition of Invasion by UTX-143 in Colorectal Cancer Spheroids

Relative Invasion Area at

Cell Line UTX-143 Treatment
72h (Mean * SD)

HCT116 Vehicle Control 1.0+0.12

12.5 uM (IC50) 0.45 +0.08

62.5 uM (5x IC50) 0.15+0.04

HT-29 Vehicle Control 1.0+0.18

28.7 uM (IC50) 0.58 +0.11

143.5 puM (5x IC50) 0.22 +0.06
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e 1. Development of a colorectal cancer 3D micro-tumor construct platform from cell lines and
patient tumor biospecimens for standard-of-care and experimental drug screening - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for UTX-143 in 3D Cell
Culture Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363891#applying-utx-143-in-3d-cell-culture-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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